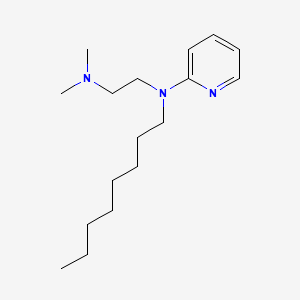
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylaminoethyl and an octylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine typically involves the reaction of 2-chloropyridine with N-(2-dimethylaminoethyl)-N-octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The octylamino group provides hydrophobic interactions, which can stabilize the compound within lipid environments. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A simpler analog with similar basicity and nucleophilicity.
2-(2-Dimethylaminoethoxy)pyridine: Another analog with an ethoxy linker instead of an octylamino group.
Chlorphenamine: A compound with a similar pyridine structure but different substituents.
Uniqueness
2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is unique due to its combination of hydrophilic and hydrophobic groups, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with both aqueous and lipid environments, such as drug delivery and material science.
Properties
CAS No. |
23826-81-5 |
|---|---|
Molecular Formula |
C17H31N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H31N3/c1-4-5-6-7-8-11-14-20(16-15-19(2)3)17-12-9-10-13-18-17/h9-10,12-13H,4-8,11,14-16H2,1-3H3 |
InChI Key |
KXKWYJXQCCEVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCN(C)C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


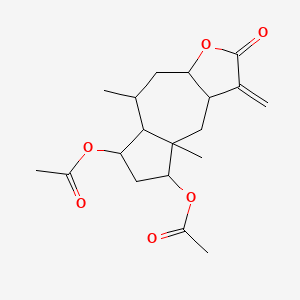
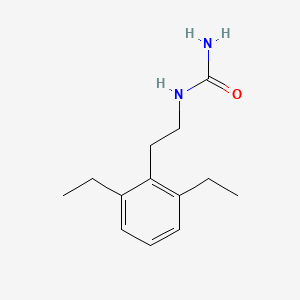

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
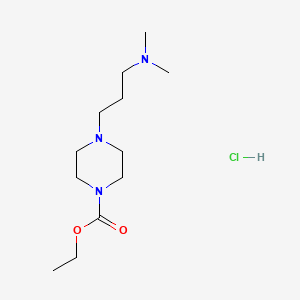
![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
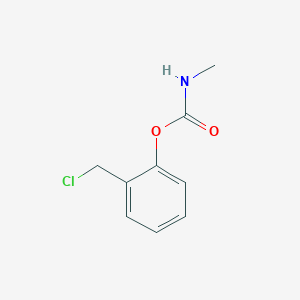
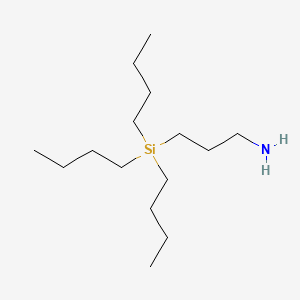
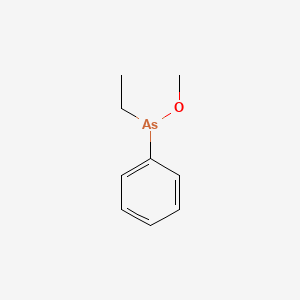
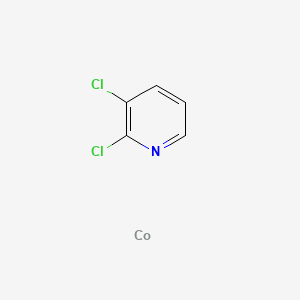
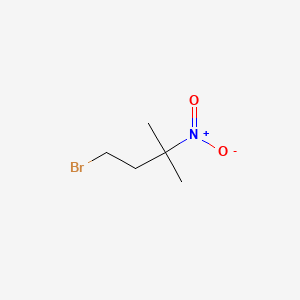
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

